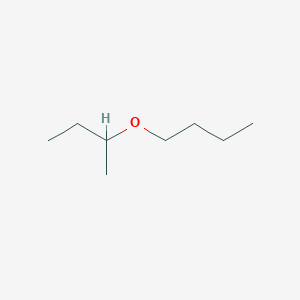
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
説明
“2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid” is a chemical compound with the CAS Number: 247128-12-7 . It has a molecular weight of 218.21 and its IUPAC name is 2-(4-oxo-3,4-dihydro-1-phthalazinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O3/c1-6(11(15)16)9-7-4-2-3-5-8(7)10(14)13-12-9/h2-5,12H,1H3,(H,13,14)(H,15,16) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, no further physical or chemical properties are available from the search results.科学的研究の応用
Pharmaceutical Research and Drug Development
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, derivatives of this compound have been explored for their antiviral properties, particularly against RNA and DNA viruses . Additionally, its analogs are being studied for their potential anticancer effects, as they may inhibit critical pathways in cancer cell proliferation .
Agricultural Chemistry
In agriculture, the compound’s derivatives could be used to design novel pesticides or herbicides. The structural flexibility allows for the creation of molecules that can interact with specific enzymes or receptors in pests, providing a targeted approach to crop protection .
Industrial Applications
The chemical industry might utilize this compound as a building block for synthesizers and catalysts. Its reactive sites make it a candidate for creating polymers or other complex materials with unique properties suitable for industrial use .
Environmental Science
In environmental applications, researchers could explore the use of this compound in the remediation of pollutants. Its potential to react with various contaminants could lead to the development of new methods for cleaning up environmental spills or industrial waste .
Biochemistry Research
Biochemists may investigate the role of this compound in biological systems, such as its interaction with enzymes or its incorporation into metabolic pathways. Understanding these interactions can provide insights into cellular processes and lead to the discovery of new biochemical tools .
Pharmacology and Toxicology
In pharmacology, the compound’s effects on biological systems, its pharmacokinetics, and metabolism are of interest. Toxicological studies could also determine its safety profile, which is crucial for any potential therapeutic use .
特性
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6(11(15)16)9-7-4-2-3-5-8(7)10(14)13-12-9/h2-6H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACAKXDXYHEHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=O)C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963512 | |
| Record name | 2-(4-Hydroxyphthalazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)propanoic acid | |
CAS RN |
4615-94-5 | |
| Record name | 2-(4-Hydroxyphthalazin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)


![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)








